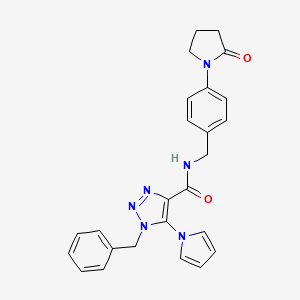

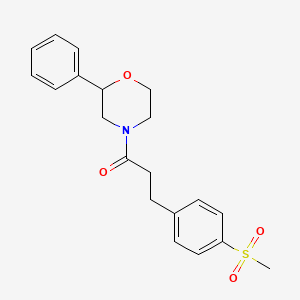

1-benzyl-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-benzyl-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a benzyl group, a pyrrolidinone ring, a pyrrole ring, and a triazole ring . The molecule has a molecular formula of C25H24N6O2 and a molecular weight of 440.507.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple nitrogen atoms might make it a good hydrogen bond donor and acceptor, potentially affecting its solubility and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Prediction of Biological Activity

A study conducted by Kharchenko et al. (2008) introduced a one-pot condensation process leading to the formation of novel bicyclic systems, with the structures confirmed through IR, 1H NMR methods, and liquid chromato-mass spectrometry. The biological activity of these synthesized compounds was predicted using PASS, indicating potential biological applications (Kharchenko, Detistov, & Orlov, 2008).

Drug-likeness and Microbial Investigation

Pandya et al. (2019) synthesized a library of compounds characterized by various spectroscopy methods and investigated for drug-likeness properties through in silico ADME prediction. These compounds demonstrated good to moderate activity against bacterial and fungal strains, showcasing their potential as antimicrobial agents (Pandya, Dave, Patel, & Desai, 2019).

Metal-Free Synthesis of Heterocycles

Zheng et al. (2014) developed a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines. This method allows for a convenient construction of the heterocycle skeleton through direct metal-free oxidative N-N bond formation, highlighting a significant advance in synthetic chemistry (Zheng, Ma, Tang, Zhang-Negrerie, Du, & Zhao, 2014).

Chemical Reactivity of Novel Heterocycles

Migawa and Townsend (2001) explored the synthesis and unusual chemical reactivity of novel 4,5-disubstituted 7-benzylpyrrolo[2,3-d][1,2,3]triazines. Their work paved the way for understanding the chemical behavior of these heterocycles and potentially opened new avenues for chemical and biological applications (Migawa & Townsend, 2001).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-benzyl-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5-pyrrol-1-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O2/c32-22-9-6-16-30(22)21-12-10-19(11-13-21)17-26-24(33)23-25(29-14-4-5-15-29)31(28-27-23)18-20-7-2-1-3-8-20/h1-5,7-8,10-15H,6,9,16-18H2,(H,26,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPFVRKZYHPFBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)C3=C(N(N=N3)CC4=CC=CC=C4)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2736319.png)

![N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2736323.png)

![N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide](/img/structure/B2736330.png)

![N-methyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2736334.png)

![2-[4-(Hydroxymethyl)phenoxy]acetonitrile](/img/structure/B2736336.png)

![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2736339.png)

![Ethyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2736341.png)